molecular formula C8H19N3O B8444860 1-Butyl-3-(3' aminopropyl) urea

1-Butyl-3-(3' aminopropyl) urea

Cat. No.: B8444860
M. Wt: 173.26 g/mol
InChI Key: FIWPHVYRLKTILU-UHFFFAOYSA-N
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Description

1-Butyl-3-(3' aminopropyl) urea is a urea derivative featuring a butyl group and an aminopropyl substituent. Urea derivatives are widely studied for their hydrogen-bonding capabilities, structural flexibility, and applications in pharmaceuticals, materials science, and analytical chemistry. For instance, aminopropyl-functionalized materials exhibit improved adsorption properties , and urea moieties with aminopropyl groups have been leveraged in kinase inhibitors for selective binding .

Properties

Molecular Formula

C8H19N3O

Molecular Weight

173.26 g/mol

IUPAC Name

1-(3-aminopropyl)-3-butylurea

InChI

InChI=1S/C8H19N3O/c1-2-3-6-10-8(12)11-7-4-5-9/h2-7,9H2,1H3,(H2,10,11,12)

InChI Key

FIWPHVYRLKTILU-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)NCCCN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Tolbutamide (1-Butyl-3-(p-Methylphenylsulfonyl) Urea)

  • Structure : Sulfonylurea with a butyl and p-methylphenylsulfonyl group.
  • Properties : Higher molecular weight (270.35 g/mol) and logP (1.783) due to the hydrophobic sulfonyl group, making it suitable for oral antidiabetic applications .
  • Key Difference: The sulfonyl group in Tolbutamide contributes to its therapeutic activity, whereas the aminopropyl group in the target compound may favor polar interactions or solubility.

N-(3-Methoxypropyl) Urea

  • Structure: Methoxypropyl substituent instead of aminopropyl.
  • Properties : Lower molecular weight (132.16 g/mol) and reduced reactivity due to the methoxy group .

ULK1 Inhibitor (Compound 3)

  • Structure: Pyrrolidine-urea scaffold with an aminopropyl group.
  • Properties: The aminopropyl group enables flexible binding to kinase active sites, enhancing selectivity over other scaffolds .
Functional Properties and Performance

Chromatographic Behavior

  • Aminopropyl Silica Phases: Demonstrated superior separation of isomers in tholins analysis (39 isomers resolved) compared to C18 (25 isomers) and cyano columns (20 isomers) .
  • LCA-Bonded Phases: Outperformed aminopropyl silica in separating β-blockers (e.g., atenolol/talinolol baseline resolution) due to enhanced selectivity .

Adsorption and Material Interactions

  • APTMS-Modified Zeolite: Adsorbed urea 15× more effectively (3.668 mg/g vs. 0.243 mg/g unmodified) via aminopropyl-mediated electrostatic interactions . This suggests the target compound could enhance urea retention in controlled-release systems.

Data Tables

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups logP* Applications References
1-Butyl-3-(3' aminopropyl) urea C₈H₁₉N₃O 173.26 Urea, Butyl, Aminopropyl ~0.5 Drug delivery, Inhibitors
Tolbutamide C₁₂H₁₈N₂O₃S 270.35 Urea, Butyl, Sulfonyl 1.783 Antidiabetic drug
N-(3-Methoxypropyl)urea C₅H₁₂N₂O₂ 132.16 Urea, Methoxypropyl ~0.8 Organic synthesis
ULK1 Inhibitor (Compound 3) Not provided Not provided Urea, Pyrrolidine, Aminopropyl - Kinase inhibition

*Estimated based on substituent contributions.

Research Findings and Discussion

  • Chromatography: The aminopropyl group’s polarity and hydrogen-bonding capacity improve isomer separation, as seen in tholins analysis . The target compound could serve as a functional additive in stationary phases.
  • Materials Science: Enhanced urea adsorption in aminopropyl-modified zeolites highlights the substituent’s role in improving material performance.

Q & A

Q. What are the established synthetic routes for 1-Butyl-3-(3'-aminopropyl) urea, and how can purity be optimized?

Methodological Answer: The synthesis typically involves coupling an isocyanate with a primary amine. For example:

  • Step 1: React 1-butyl isocyanate with 3-aminopropylamine in anhydrous dichloromethane at 0–5°C under nitrogen.
  • Step 2: Use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to enhance yield .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization from ethanol/water mixtures improves purity .
  • Validation: Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis .

Q. Which analytical techniques are essential for structural elucidation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR identifies protons on the urea group (δ 5.8–6.2 ppm for NH) and alkyl chains (δ 0.8–1.6 ppm for butyl).
    • 13C NMR confirms carbonyl (C=O) at ~160 ppm and amine linkages .
  • Mass Spectrometry (MS): High-resolution ESI-MS detects the molecular ion peak (e.g., [M+H]+ at m/z 231.2) .
  • Infrared Spectroscopy (IR): Urea C=O stretch appears at ~1640–1680 cm⁻¹ .

Advanced Research Questions

Q. How do reaction conditions affect the regioselectivity of substitution reactions in urea derivatives?

Methodological Answer: Regioselectivity depends on:

  • Solvent Polarity: Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the urea carbonyl .
  • Catalysts: Lewis acids (e.g., ZnCl₂) direct substitutions to the aminopropyl group .
  • Temperature: Lower temperatures (0–10°C) stabilize intermediates, reducing side reactions .

Table 1: Influence of Conditions on Substitution Reactions

ConditionRegioselectivity OutcomeEvidence Source
DMF, 25°CUrea carbonyl substitution dominant
ZnCl₂ in THF, 0°CAminopropyl group functionalization

Q. How can contradictions in reported biological activity data (e.g., MIC values) be resolved?

Methodological Answer: Discrepancies arise from variations in:

  • Assay Protocols: Standardize inoculum size (e.g., 1×10⁶ CFU/mL for antimicrobial tests) and incubation time (24–48 hours) .
  • Compound Solubility: Use DMSO stock solutions (≤1% v/v) to avoid solvent interference .
  • Strain Variability: Compare activity against reference strains (e.g., S. aureus ATCC 25923) .

Table 2: Antimicrobial Activity Comparison

StudyMIC Against S. aureus (µg/mL)Key Condition
PubChem (2021)32Broth microdilution
Budi et al. (2013)64Agar diffusion

Q. What computational strategies predict interactions between urea derivatives and biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model binding to enzymes (e.g., urease). Key interactions include hydrogen bonds with catalytic residues (e.g., His⁵⁹² in Canavalia ensiformis urease) .
  • Molecular Dynamics (MD): Simulate stability of ligand-enzyme complexes in explicit solvent (e.g., 100 ns trajectories in GROMACS) .
  • QSAR Models: Corrogate substituent effects (e.g., Hammett σ values of aryl groups) with inhibitory activity .

Q. How does the aminopropyl group influence adsorption capacity in nanofertilizer applications?

Methodological Answer:

  • Mechanism: The aminopropyl group forms hydrogen bonds with urea, enhancing adsorption on modified zeolites.
  • Quantitative Data: APTMS-modified zeolite adsorbs 3.668 mg/g urea vs. 0.243 mg/g for unmodified zeolite .
  • Characterization: Confirm via FTIR (Si-O-(CH₂)₃NH₂ at 1030 cm⁻¹) and BET surface area analysis (5.488 m²/g) .

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